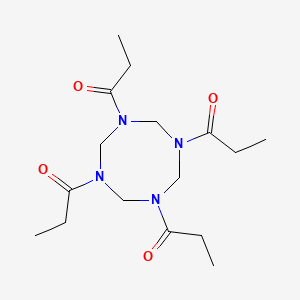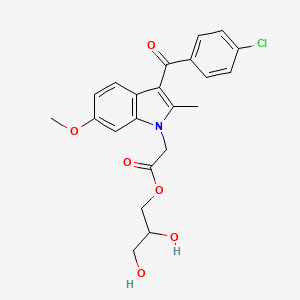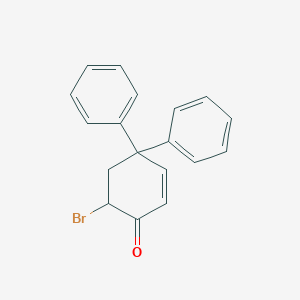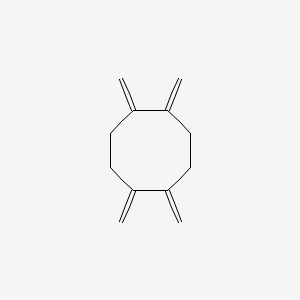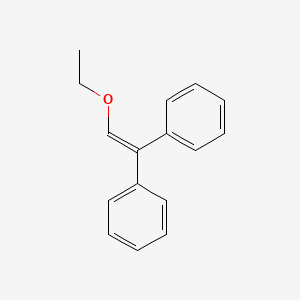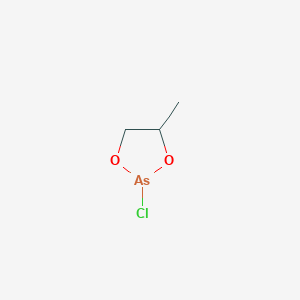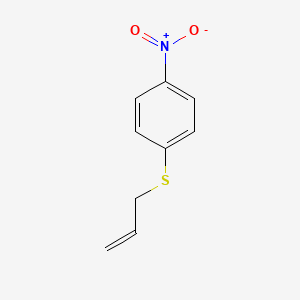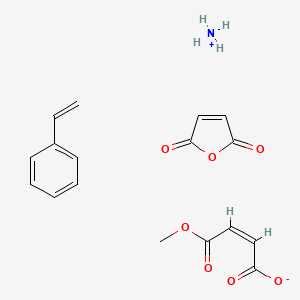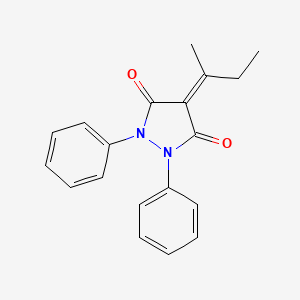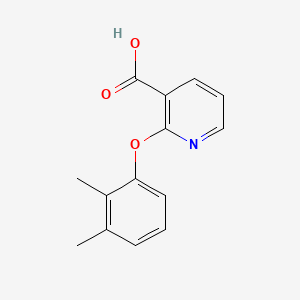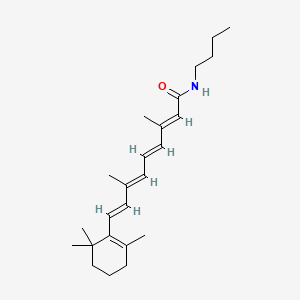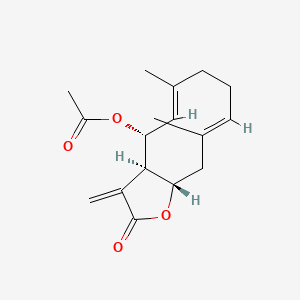
Laurenobiolide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of laurenobiolide involves the assembly of the core germacranolide skeleton and the formation of the α-methylene-γ-lactone moiety . The synthetic pathways typically include cyclization reactions to form the ten-membered carbocyclic core, followed by functional group modifications to introduce the lactone moiety . Specific reaction conditions, such as the use of acidic or basic catalysts and controlled temperatures, are crucial for achieving high yields and purity .
Industrial Production Methods: Industrial production of this compound can be achieved through the extraction of Laurus nobilis leaves using supercritical fluid extraction techniques . This method involves the use of supercritical carbon dioxide, often with ethanol as a co-solvent, to efficiently extract the compound from plant material . The process is scalable and environmentally friendly, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: Laurenobiolide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The presence of the α-methylene-γ-lactone moiety makes it reactive towards nucleophiles, such as thiols and amines .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve nucleophiles under mild acidic or basic conditions .
Major Products: The major products formed from these reactions include oxidized derivatives, reduced lactones, and substituted lactones . These products can exhibit different biological activities compared to the parent compound .
科学的研究の応用
In chemistry, it serves as a model compound for studying the reactivity of sesquiterpene lactones . In biology and medicine, laurenobiolide has shown promise as an antimicrobial agent, particularly against methicillin-susceptible Staphylococcus aureus (MSSA) . Its allergenic properties have also been investigated, providing insights into its potential use in allergy research . Additionally, this compound’s antioxidant activity makes it a candidate for use in the food and cosmetic industries .
作用機序
The mechanism of action of laurenobiolide involves its interaction with cellular proteins and enzymes . The α-methylene-γ-lactone moiety can react with nucleophilic sulfhydryl groups in proteins, leading to the inhibition of enzyme activity . This mechanism is responsible for its antimicrobial and cytotoxic effects . This compound targets bacterial cell wall synthesis and protein biosynthesis pathways, disrupting essential cellular processes .
類似化合物との比較
Laurenobiolide is structurally similar to other sesquiterpene lactones, such as costunolide and dehydrocostus lactone . it exhibits unique biological activities that distinguish it from these compounds . For instance, this compound has shown greater potency against MSSA compared to its isomers, tulipinolide and epi-tulipinolide . This uniqueness is attributed to its specific molecular structure and reactivity .
List of Similar Compounds:- Costunolide
- Dehydrocostus lactone
- Tulipinolide
- Epi-tulipinolide
特性
CAS番号 |
35001-25-3 |
|---|---|
分子式 |
C17H22O4 |
分子量 |
290.4 g/mol |
IUPAC名 |
[(3aR,4R,5E,9E,11aS)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,7,8,11,11a-hexahydrocyclodeca[b]furan-4-yl] acetate |
InChI |
InChI=1S/C17H22O4/c1-10-6-5-7-11(2)9-15-16(12(3)17(19)21-15)14(8-10)20-13(4)18/h7-8,14-16H,3,5-6,9H2,1-2,4H3/b10-8+,11-7+/t14-,15+,16+/m1/s1 |
InChIキー |
ORJVLIMAQARNOU-SYQXSARVSA-N |
異性体SMILES |
C/C/1=C\[C@H]([C@H]2[C@H](C/C(=C/CC1)/C)OC(=O)C2=C)OC(=O)C |
正規SMILES |
CC1=CC(C2C(CC(=CCC1)C)OC(=O)C2=C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphonium, [[4-(dimethylamino)phenyl]methyl]triphenyl-, bromide](/img/structure/B14686936.png)
![2-Oxabicyclo[2.2.2]oct-5-ene-3,3-dicarboxylic acid, diethyl ester](/img/structure/B14686940.png)
